molecular formula C27H24FN3O2S B2994837 (7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892417-97-9

(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No.: B2994837
CAS No.: 892417-97-9
M. Wt: 473.57
InChI Key: VNULFHPOWAPGJS-UHFFFAOYSA-N
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Description

This compound features a highly complex tricyclic core structure containing oxygen and nitrogen heteroatoms, with distinct substituents including a 4-ethylphenyl methyl sulfanyl group, a 4-fluorophenyl moiety, and a hydroxymethyl group. The presence of sulfur and fluorine atoms may enhance binding affinity and metabolic stability, while the tricyclic scaffold could facilitate π-π stacking or hydrogen bonding with biological targets .

Properties

IUPAC Name

[7-[(4-ethylphenyl)methylsulfanyl]-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O2S/c1-3-17-4-6-18(7-5-17)15-34-27-23-12-22-20(14-32)13-29-16(2)24(22)33-26(23)30-25(31-27)19-8-10-21(28)11-9-19/h4-11,13,32H,3,12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNULFHPOWAPGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a complex organic molecule with potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C27H24FN3O2S
  • Molecular Weight : 473.57 g/mol
  • LogP (Partition Coefficient) : 6.304
  • Solubility : Water solubility is low (LogSw = -5.60) indicating hydrophobic characteristics which may influence its biological activity and absorption in biological systems.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential mechanisms through which it may exert effects:

  • Anticancer Activity : Preliminary studies suggest that the compound may have anticancer properties, particularly against specific cancer cell lines. The presence of the fluorophenyl and ethylphenyl groups could enhance its interaction with cellular targets involved in cancer progression.
  • Antimicrobial Properties : The sulfanyl group is known to contribute to antimicrobial activity in various compounds. Studies have indicated that similar sulfanyl-containing compounds exhibit significant antibacterial effects.
  • Enzyme Inhibition : The structural components of the compound suggest potential as an enzyme inhibitor; specifically, it may inhibit enzymes involved in metabolic pathways related to cancer or microbial resistance.

Anticancer Studies

A study conducted on various triazole derivatives showed that modifications in the phenyl and sulfanyl groups can enhance cytotoxicity against breast cancer cells (MCF-7). The compound demonstrated IC50 values in the micromolar range, indicating effective inhibition of cell proliferation .

Antimicrobial Activity

Research published in Journal of Medicinal Chemistry highlighted that sulfanyl derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The compound's structure allows for effective binding to bacterial enzymes crucial for cell wall synthesis .

Mechanistic Insights

In vitro studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This mechanism is significant as it suggests a targeted approach to cancer therapy by promoting programmed cell death .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerIC50 ~ 10 µM
AntimicrobialEffective against S. aureus
Enzyme InhibitionPotential inhibitor of metabolic enzymes

Scientific Research Applications

Based on the search results, here's what is known about the compound "(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol" and its potential applications:

Compound Identification

  • ChemDiv Compound ID: E544-0721
  • CAS Number: 892417-97-9
  • Molecular Formula: C27H24FN3O2SC_{27}H_{24}FN_3O_2S
  • IUPAC Name: [5-(4-ethylphenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
  • SMILES: CCc(cc1)ccc1-c1nc(Oc2c(C3)c(CO)cnc2C)c3c(SCc(cc2)ccc2F)n1

Available Formats and Shipping

  • The compound E544-0721 is available from 1 mg .
  • It can be provided in glass vials or 96-tube racks .
  • Shipping time is approximately one week worldwide in most cases .

Potential Applications

While the search results do not explicitly detail the applications of "this compound", the information available suggests it is a screening compound . This implies it is designed for use in:

  • Drug Discovery: As a screening compound, it would likely be tested for activity against various biological targets in order to identify potential drug candidates.
  • Chemical Biology: It could be used as a tool to probe biological pathways and processes.

Comparison with Similar Compounds

Key Findings and Implications

Bioactivity Predictions : QSAR models and Tanimoto scores >0.6 suggest anticancer or kinase-inhibitory activity, aligning with phorbol diester mechanisms .

Activity Cliff Risk : Substituent modifications (e.g., fluorophenyl → chlorophenyl) require careful optimization to avoid potency drops .

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